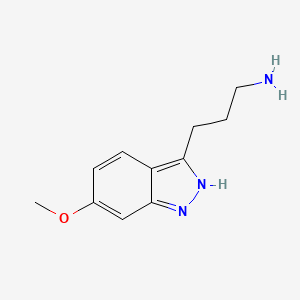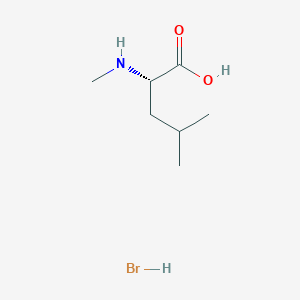![molecular formula C27H25N3O6S B13134131 [(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a synthetic molecule with a complex structure. Its IUPAC name is (18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione; hydrochloride . Let’s break down its features:
Molecular Formula: C28H29ClN4O3
Molecular Weight: 505 Da
準備方法
Synthetic Routes: The synthetic preparation of this compound involves several steps
Starting Materials: The synthesis begins with appropriate starting materials, which may include cyclic compounds and functional groups.
Cyclization: Intramolecular cyclization reactions are crucial for constructing the complex ring system.
Functionalization: Various functional groups are introduced through chemical reactions.
Methylation: The dimethylamino group is added to the structure.
Final Steps: The compound is further modified to achieve the desired product.
Industrial Production: Industrial-scale production methods likely involve optimization of the synthetic route for efficiency, scalability, and cost-effectiveness.
化学反応の分析
This compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction reactions could alter its properties.
Substitution: Substituent groups can be replaced by other functional groups.
Common Reagents: Specific reagents depend on the reaction type.
Major Products: These reactions yield derivatives with modified structures.
科学的研究の応用
Chemistry:
Enzyme Inhibition: The compound inhibits protein kinase Cβ (PKCβ) selectively.
Drug Development: Researchers explore its potential as a drug candidate.
Cell Signaling: Investigated for its impact on cellular signaling pathways.
Cell Proliferation: May affect cell growth and division.
Diabetes: Studied for its role in managing diabetes-related complications.
Retinal Disorders: Investigated as a treatment for diabetic retinopathy.
Pharmaceuticals: Its PKCβ inhibition properties make it relevant for drug development.
作用機序
The compound’s mechanism involves inhibiting PKCβ, affecting downstream signaling pathways. It likely influences cellular processes related to cell growth, inflammation, and metabolism.
類似化合物との比較
While I don’t have a direct list of similar compounds, researchers often compare it with other PKC inhibitors. Its unique structure and selectivity distinguish it from related molecules.
特性
分子式 |
C27H25N3O6S |
|---|---|
分子量 |
519.6 g/mol |
IUPAC名 |
[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate |
InChI |
InChI=1S/C27H25N3O6S/c1-37(33,34)36-16-17-10-11-29-14-20(18-6-2-4-8-22(18)29)24-25(27(32)28-26(24)31)21-15-30(12-13-35-17)23-9-5-3-7-19(21)23/h2-9,14-15,17H,10-13,16H2,1H3,(H,28,31,32)/t17-/m0/s1 |
InChIキー |
GACYONFEVKQWRM-KRWDZBQOSA-N |
異性体SMILES |
CS(=O)(=O)OC[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O |
正規SMILES |
CS(=O)(=O)OCC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
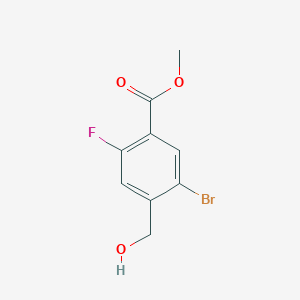
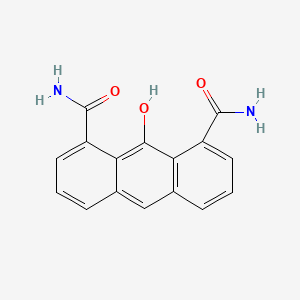
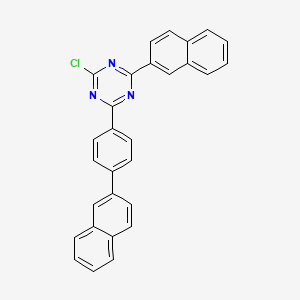
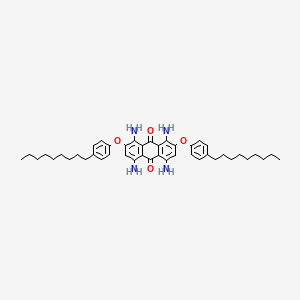


![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
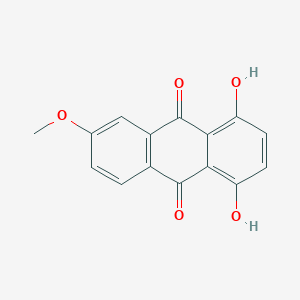
![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
